

Technical Guide: Solubility Profile of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate

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Compound of Interest

Compound Name: *Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate*

Cat. No.: *B1269776*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate**. Due to a lack of publicly available experimental data, this document outlines the theoretical and practical methodologies for determining and predicting its solubility in various organic solvents. It is intended to serve as a foundational resource for researchers initiating studies on this compound, providing established protocols and data presentation formats to guide experimental work. The guide covers physicochemical properties, predictive models for solubility, and a detailed experimental protocol for solubility determination.

Introduction

Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate (CAS No. 42116-21-2) is an organic compound with potential applications in chemical synthesis and pharmaceutical development. [1][2][3] Its efficacy in various applications is intrinsically linked to its solubility in different solvent systems. Understanding the solubility profile is critical for process development, formulation design, and ensuring bioavailability in potential therapeutic applications. This guide addresses the current information gap by presenting a framework for the systematic evaluation of its solubility.

Physicochemical Properties:

- Molecular Formula: C₁₄H₁₄N₂O₂S[1][2]
- Molecular Weight: 274.34 g/mol [1]
- Appearance: Off-white to light yellow solid
- Melting Point: 60-66 °C[3]
- Boiling Point (Predicted): 455.2 ± 55.0 °C[3]
- Density (Predicted): 1.25 ± 0.1 g/cm³[3]

Predicting Solubility: Computational Approaches

In the absence of experimental data, computational models offer a valuable first approximation of a compound's solubility. These methods can help in prioritizing solvents for experimental screening.

- Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to correlate the chemical structure of a compound with its physical properties, including solubility.[4] By inputting molecular descriptors of **Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate**, it is possible to estimate its solubility in various solvents.
- Thermodynamic Models (e.g., UNIFAC, COSMO-RS): These models are based on group contributions or surface charge distributions to predict thermodynamic properties like activity coefficients, from which solubility can be calculated.[5][6] These methods can provide more physically meaningful predictions.
- Machine Learning and AI: Modern approaches utilizing machine learning and deep learning algorithms, trained on large datasets of known solubility data, can provide highly accurate predictions for new compounds.[5][7][8]

It is important to note that while predictive models are useful for initial screening, experimental verification is essential for accurate solubility determination.

Experimental Determination of Solubility

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following section details a recommended methodology based on the saturation shake-flask method, which is considered the gold standard.^[9]

Experimental Protocol: Saturation Shake-Flask Method

This method involves creating a saturated solution of the compound and then measuring its concentration.

Materials and Equipment:

- **Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate** (crystalline solid)
- Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)
- Analytical balance
- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

Procedure:

- Preparation: Add an excess amount of solid **Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate** to a series of vials.

- Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.
- Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. For finer suspensions, centrifugation may be necessary.
- Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.
- Dilution: Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of **Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate**.
- Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

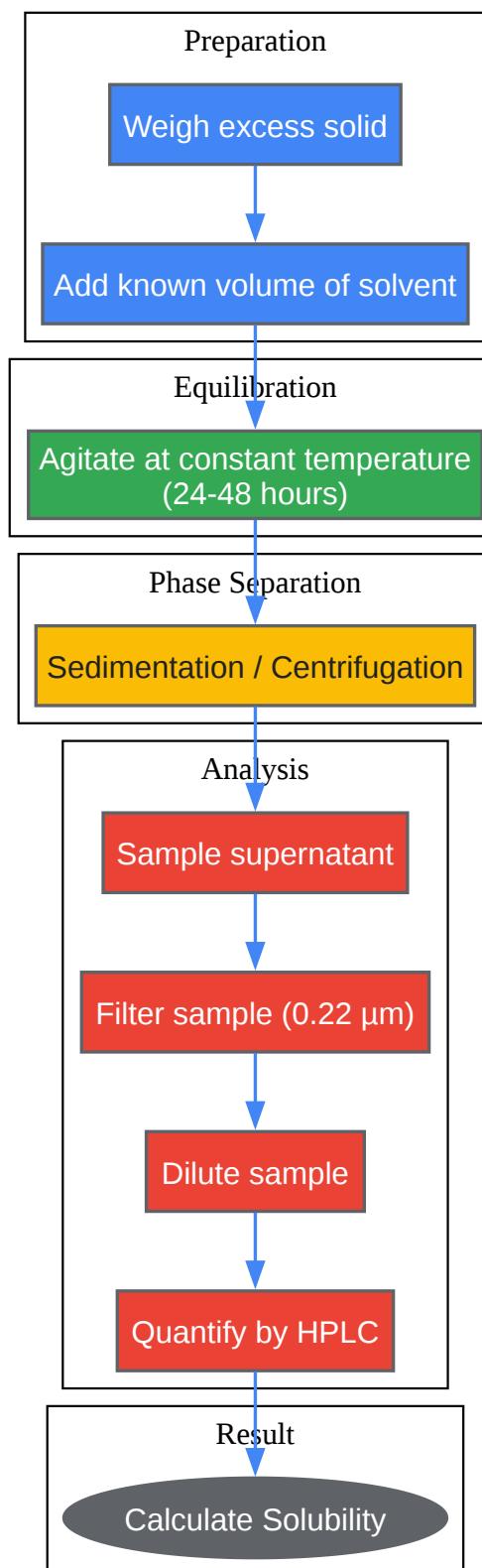
Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. As no experimental data is currently available, the following table serves as a template for reporting results.

Organic Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method
Hypothetical Data				
Ethanol	25	Value	Value	Shake-Flask/HPLC
Methanol	25	Value	Value	Shake-Flask/HPLC
Acetone	25	Value	Value	Shake-Flask/HPLC
Acetonitrile	25	Value	Value	Shake-Flask/HPLC
Dimethyl Sulfoxide	25	Value	Value	Shake-Flask/HPLC
Ethyl Acetate	25	Value	Value	Shake-Flask/HPLC

Visualizing the Experimental Workflow

A clear workflow diagram can aid in the understanding and implementation of the experimental protocol.

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Caption: Experimental workflow for determining the solubility of **Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate**.

Conclusion

While specific solubility data for **Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate** is not yet available in the literature, this guide provides a robust framework for its determination. By employing a combination of computational prediction for initial solvent screening and a standardized experimental protocol like the saturation shake-flask method, researchers can systematically and accurately characterize the solubility profile of this compound. The methodologies and data presentation formats outlined herein are intended to support further research and development involving this promising molecule.

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